3-Fluorophenylacetylene

Catalog No.
S708280
CAS No.
2561-17-3
M.F
C8H5F
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenylacetylene

CAS Number

2561-17-3

Product Name

3-Fluorophenylacetylene

IUPAC Name

1-ethynyl-3-fluorobenzene

Molecular Formula

C8H5F

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H

InChI Key

PTRUTZFCVFUTMW-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)F

Canonical SMILES

C#CC1=CC(=CC=C1)F

The exact mass of the compound 3-Fluorophenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorophenylacetylene (CAS 2561-17-3) is a structurally precise, meta-fluorinated terminal alkyne procured as a specialized building block for Sonogashira cross-couplings, click chemistry (CuAAC/RuAAC), and direct C-H functionalization. Its primary procurement value lies in its distinct electronic signature: the meta-positioned fluorine atom exerts a strong inductive electron-withdrawing effect (-I) without the resonance electron-donating effect (+R) characteristic of ortho or para isomers[1]. This specific electronic balance makes it a highly predictable precursor for synthesizing 19F-labeled pharmaceuticals, agrochemicals, and advanced functional materials, ensuring consistent reactivity in transition-metal-catalyzed workflows where precise electronic tuning is mandatory.

Substituting 3-fluorophenylacetylene with its structural isomers (such as 4-fluorophenylacetylene) or unsubstituted phenylacetylene frequently leads to catastrophic reaction failures or significant yield drops in sensitive catalytic cycles [1]. The para-fluoro isomer alters the electron density of the alkyne through resonance donation, which can completely deactivate the alkyne towards specific transition-metal insertions or sterically demanding cycloadditions [2]. Furthermore, substituting with unsubstituted phenylacetylene deprives the final molecular architecture of the critical 19F isotopic tag required for metabolic stability assays, positron emission tomography (PET) imaging, or 19F NMR tracking [1]. Consequently, the meta-fluoro isomer is strictly non-interchangeable in advanced structural biology and medicinal chemistry workflows where both high coupling yields and fluorinated functionality are concurrently demanded.

Chemoselective C(sp)-H Borylation Efficiency

In manganese-catalyzed C(sp)-H borylation reactions utilizing HBPin, the position of the fluorine atom dictates the viability of the transformation. 3-Fluorophenylacetylene achieves a >99% crude yield of the desired alkynylboronate ester, whereas the substitution with 4-fluorophenylacetylene results in a reaction failure with <5% yield under identical conditions [1]. This stark contrast underscores the necessity of the meta-substitution for maintaining active catalytic turnover.

Evidence DimensionProduct yield in Mn-catalyzed C(sp)-H borylation with HBPin
Target Compound Data>99% crude yield
Comparator Or Baseline4-Fluorophenylacetylene (<5% yield)
Quantified DifferenceOver 94% absolute increase in yield
ConditionsMn-catalyzed reaction with HBPin at 60 °C for 24 hours

Proves that the meta-fluoro isomer is strictly required for successful catalytic C-H borylation, preventing the costly procurement of the inactive para-isomer for this transformation.

Regioselective 1,5-Triazole Synthesis via Click Chemistry

During the synthesis of sterically hindered 1,5-triazole antimicrobial agents via azide-alkyne cycloaddition, the electronic profile of the alkyne is a definitive success factor. 3-Fluorophenylacetylene successfully reacts with complex azides to deliver the target 1,5-triazole in an 86% yield. In direct contrast, attempting the same reaction with 4-fluorophenylacetylene is completely unsuccessful (0% yield), likely due to the incompatible electron-withdrawing resonance effect from the para-position [1].

Evidence DimensionYield of sterically hindered 1,5-triazole formation
Target Compound Data86% yield
Comparator Or Baseline4-Fluorophenylacetylene (0% yield / unsuccessful)
Quantified Difference86% absolute yield advantage
ConditionsCycloaddition with sterically hindered azide precursor (Azide 82)

Highlights the critical role of the meta-fluorine's specific electronic profile in enabling electronically demanding cycloadditions where para-substituted analogs completely fail.

Kinetics in Peptide-Based Sonogashira Couplings

For the late-stage functionalization of complex biomolecules, maintaining rapid reaction kinetics is essential to prevent degradation. In the Sonogashira cross-coupling of 7-bromotryptophan-containing tripeptides, 3-fluorophenylacetylene achieves quantitative conversion within 2 hours, perfectly matching the rapid baseline kinetics of unsubstituted phenylacetylene[1]. This demonstrates that the addition of the meta-fluorine atom does not impose a kinetic penalty during bioconjugation.

Evidence DimensionConversion rate for cross-coupling with 7-bromotryptophan tripeptides
Target Compound DataQuantitative conversion within 2 hours
Comparator Or BaselineUnsubstituted phenylacetylene (Equivalent quantitative conversion)
Quantified DifferenceMaintains baseline kinetics while adding a valuable 19F tag
ConditionsPd-catalyzed aqueous/organic cross-coupling at 100 °C

Allows researchers to seamlessly introduce a 19F NMR/PET label into complex biomolecules without sacrificing the rapid coupling kinetics of the unsubstituted baseline.

Synthesis of 19F-Labeled Peptides for NMR and PET Imaging

Due to its ability to achieve quantitative Sonogashira coupling conversions within 2 hours without kinetic penalties, 3-fluorophenylacetylene is a highly effective precursor for introducing 19F labels into halotryptophan-containing peptides [1]. This facilitates advanced metabolic tracking and PET imaging applications.

Precursor for Alkynylboronate Esters via C-H Borylation

Leveraging its >99% yield in manganese-catalyzed C(sp)-H borylation, this compound is strongly indicated for the industrial or laboratory-scale production of fluorinated alkynylboronate esters, a process where para-substituted isomers fail [2].

Development of Sterically Hindered 1,5-Triazole Antimicrobials

Its specific electronic profile makes it highly suited for click chemistry with complex, sterically hindered azides. It is the required precursor for synthesizing specific 1,5-triazole anti-bacterial agents where alternative fluorinated isomers yield no product[3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-Fluorophenylacetylene

Dates

Last modified: 08-15-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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